Glyasperin D
Overview
Description
Mechanism of Action
Target of Action
Glyasperin D, a flavonoid isolated from Glycyrrhiza uralensis, has been identified to have weak anti-Helicobacter pylori activity . The primary target of this compound is the bacterium Helicobacter pylori, a gram-negative, microaerophilic bacterium found in the stomach. This bacterium is linked to the development of duodenal and gastric ulcers and stomach cancer .
Mode of Action
It is suggested that the compound interacts with its target, helicobacter pylori, by inhibiting its growth and proliferation . The presence of a prenyl group in this compound is believed to enhance its affinity for bacterial cell membranes, thereby increasing its antimicrobial potency .
Biochemical Pathways
These may include inhibition of DNA gyrase, disruption of cytoplasmic membrane functions, and inhibition of energy metabolism
Result of Action
The primary result of this compound’s action is the inhibition of Helicobacter pylori growth and proliferation, thereby potentially preventing the development of gastric ulcers and stomach cancer caused by this bacterium . .
Biochemical Analysis
Biochemical Properties
Glyasperin D plays a role in various biochemical reactions, particularly those involving its interaction with enzymes and proteins. One of the notable interactions is with the enzyme Helicobacter pylori urease, where this compound exhibits inhibitory activity. This interaction is crucial as it helps in reducing the pathogenicity of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . Additionally, this compound interacts with other biomolecules, including flavonoid-binding proteins, which may influence its bioavailability and efficacy.
Cellular Effects
This compound affects various types of cells and cellular processes. In gastric epithelial cells, this compound has been shown to inhibit the growth of Helicobacter pylori, thereby reducing inflammation and promoting healing of gastric tissues . Furthermore, this compound influences cell signaling pathways by modulating the activity of kinases and transcription factors involved in inflammatory responses. This modulation can lead to changes in gene expression and cellular metabolism, ultimately contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of Helicobacter pylori urease, inhibiting its enzymatic activity and preventing the bacterium from neutralizing stomach acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between this compound and the enzyme. Additionally, this compound may activate or inhibit other enzymes and signaling molecules, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that this compound maintains its inhibitory activity against Helicobacter pylori for several hours, but its efficacy may diminish over longer periods. Long-term effects on cellular function include sustained anti-inflammatory and anti-bacterial activities, which are beneficial for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits mild anti-inflammatory and anti-bacterial effects without significant toxicity . At higher doses, the compound may cause adverse effects, including gastrointestinal discomfort and liver toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose may lead to toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall bioavailability and efficacy of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . These interactions can affect the localization and concentration of this compound, influencing its therapeutic effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It may be directed to the mitochondria, nucleus, or other organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for its function, as it allows this compound to interact with specific biomolecules and exert its therapeutic effects.
Preparation Methods
Glyasperin D can be extracted from the roots of Glycyrrhiza uralensis using various chromatographic techniques. The preparation involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and identify the compound . The extraction process typically involves the use of solvents such as methanol and chloroform to obtain the crude extract, followed by purification using column chromatography .
Chemical Reactions Analysis
Glyasperin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonoids .
Scientific Research Applications
In chemistry, it is used as a model compound to study the reactivity of flavonoids and their derivatives . In biology, Glyasperin D has been investigated for its antimicrobial properties, particularly against Helicobacter pylori . In medicine, it has shown potential as an anti-inflammatory and antioxidant agent . Additionally, this compound is used in the cosmetic industry for its skin-whitening and anti-aging properties .
Comparison with Similar Compounds
Glyasperin D is structurally similar to other flavonoids such as glyasperin A, glyasperin C, and glabridin . it is unique in its specific anti-Helicobacter pylori activity and its distinct chemical structure, which includes a prenyl group . This prenyl group enhances its lipophilicity and contributes to its biological activity . Compared to glyasperin A and glyasperin C, this compound has a weaker antimicrobial effect but exhibits stronger antioxidant properties .
Similar Compounds
- Glyasperin A
- Glyasperin C
- Glabridin
- Licoricidin
Properties
IUPAC Name |
4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8,10-11,14,23-24H,7,9,12H2,1-4H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMAUIOCNQXFHL-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)CC(CO2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C[C@@H](CO2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931525 | |
Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142561-10-2 | |
Record name | Glyasperin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142561-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyasperin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142561102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5,7-Dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYASPERIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZF2ZY8CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.